molecular formula C21H10F3N5O B3004281 2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile CAS No. 478248-02-1

2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile

Cat. No.: B3004281
CAS No.: 478248-02-1
M. Wt: 405.34
InChI Key: ZHVOLNUNGLCBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile is a heterocyclic compound featuring a pyridine core substituted with three carbonitrile groups at positions 3, 4, and 5, an amino group at position 2, and a phenoxy moiety at position 6 bearing a trifluoromethyl (CF₃) group. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals or agrochemicals. Its synthesis likely involves coupling reactions of pyridine precursors with trifluoromethyl-substituted aryl ethers, as inferred from analogous methods in Reference Example 63 of EP 4 374 877 A2 .

Properties

IUPAC Name

2-amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F3N5O/c22-21(23,24)13-2-1-3-15(8-13)30-14-6-4-12(5-7-14)19-17(10-26)16(9-25)18(11-27)20(28)29-19/h1-8H,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVOLNUNGLCBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=NC(=C(C(=C3C#N)C#N)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including the trifluoromethyl group and multiple cyano functionalities, suggest a range of biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C21H10F3N5O
  • Molar Mass : 405.33 g/mol
  • CAS Number : 478248-02-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity :
    • Studies have shown that derivatives of pyridine-based compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure to 2-amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine have demonstrated moderate to potent antineoplastic effects in vitro against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) .
  • Antimicrobial Properties :
    • The presence of the trifluoromethyl group is often associated with enhanced antimicrobial activity. Preliminary screenings suggest that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • Some studies suggest that pyridine derivatives exhibit neuroprotective properties by modulating nitric oxide pathways, which could be beneficial in neurodegenerative conditions .

Case Study 1: Antitumor Activity

In a study examining the cytotoxic effects of various pyridine derivatives on cancer cell lines, it was found that compounds with similar structural motifs to 2-amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine showed significant inhibition of cell proliferation. The most potent derivative exhibited an IC50 value in the low micromolar range against HT-29 cells.

Case Study 2: Antimicrobial Screening

A series of compounds structurally related to 2-amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine were evaluated for their antimicrobial properties. The results indicated that certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Data Summary Table

Activity Type Cell Line/Organism IC50/Effective Concentration Reference
AntitumorHT-29Low µM range
AntimicrobialStaphylococcus aureus10 µg/mL
NeuroprotectiveN/AN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with several analogues, including trifluoromethyl groups, carbonitrile substituents, and aromatic heterocycles. Below is a comparative analysis of its structural and functional attributes:

Table 1: Structural Comparison with Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application/Use Evidence Source
Target Compound Pyridine - 3,4,5-Tricarbonitrile
- 2-Amino
- 6-[4-(3-CF₃-phenoxy)phenyl]
~434 (estimated) Potential kinase inhibitor or agrochemical (inferred) N/A
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile Pyrimidine - 4-Carbonitrile
- 2-Amino-5-CF₃-phenyl
- 5-Methyl
295 (m/z [M+H]⁺) Pharmaceutical intermediate (e.g., kinase inhibitors)
Fipronil Pyrazole - 3-Carbonitrile
- 1-(2,6-dichloro-4-CF₃-phenyl)
- 4-Sulfinyl
437.15 Insecticide (GABA receptor antagonist)
2-Amino-6-[2-(diethylamino)ethylamino]pyridine-3,4,5-tricarbonitrile Pyridine - 3,4,5-Tricarbonitrile
- 2-Amino
- 6-(diethylaminoethylamino)
~356 (estimated) Research chemical (solubility studies)
Sorafenib Tosylate Pyridinecarboxamide - 4-Phenoxy linkage
- Urea moiety
- 3-CF₃-phenyl
637.00 Anticancer (multi-kinase inhibitor)

Physicochemical Properties

  • Solubility: The phenoxy-CF₃ group in the target compound enhances lipophilicity compared to the diethylaminoethyl group in , which may improve membrane permeability but reduce aqueous solubility.
  • Stability : The trifluoromethyl group resists metabolic degradation, a feature shared with fipronil and Sorafenib , prolonging biological half-life.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Construct the pyridine core via a Kröhnke-type cyclization using malononitrile derivatives and aryl aldehydes under basic conditions.
  • Step 2: Introduce the trifluoromethylphenoxy group via nucleophilic aromatic substitution (e.g., coupling 4-hydroxybenzaldehyde derivatives with 3-(trifluoromethyl)phenol) .
  • Step 3: Functionalize the pyridine ring with amino and nitrile groups using ammonia and cyanating agents (e.g., CuCN) in polar aprotic solvents like DMF .
    Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use X-ray crystallography (for single crystals) or NMR (¹H/¹³C/¹⁹F) to verify substituent positions. For example, ¹⁹F NMR can confirm the trifluoromethyl group’s presence .
  • Purity Assessment: Employ HPLC with C18 columns (e.g., 0.81 min retention time under SQD-FA05 conditions) and LCMS (m/z [M+H]+ analysis) .
  • Thermal Stability: Perform DSC/TGA to assess decomposition temperatures, particularly for nitrile group stability .

Basic: How can researchers optimize purification strategies for this compound?

Methodological Answer:

  • Solvent Selection: Use THF or dichloromethane for initial extractions, followed by recrystallization in ethanol/water mixtures to remove polar impurities .
  • Chromatography: Employ silica gel columns with ethyl acetate/hexane (3:7 ratio) for intermediate purification. For persistent impurities, use preparative HPLC with acetonitrile/water gradients .
  • Final Drying: Lyophilize the product under vacuum (40–50°C) to prevent hydrolysis of nitrile groups .

Basic: What solvents are suitable for formulating this compound in biological assays?

Methodological Answer:

  • Primary Solvents: DMSO (for stock solutions) due to high solubility of nitrile-rich compounds. Dilute to <1% DMSO in aqueous buffers to avoid cytotoxicity.
  • Aqueous Compatibility: Use co-solvents like PEG-400 or cyclodextrins to enhance solubility in PBS (pH 7.4). Confirm stability via UV-Vis spectroscopy over 24 hours .

Advanced: How can computational docking predict this compound’s interactions with biological targets?

Methodological Answer:

  • Software Setup: Use AutoDock4 with flexible sidechains in the receptor (e.g., HIV protease-like targets). Define grid boxes around catalytic residues .
  • Ligand Preparation: Generate 3D conformers of the compound using Open Babel, accounting for nitrile group tautomerism. Assign Gasteiger charges for electrostatic compatibility .
  • Validation: Cross-dock against known inhibitors (e.g., covalently bound ligands) to validate scoring functions. Compare RMSD values (<2.0 Å acceptable) .

Advanced: How should researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays). Use internal controls like staurosporine for kinase inhibition .
  • Structural Analysis: Perform SAR studies by synthesizing analogs (e.g., replacing trifluoromethyl with methyl groups) to isolate electronic vs. steric effects .
  • Meta-Analysis: Apply multivariate regression to published data, adjusting for variables like cell line heterogeneity or assay detection limits .

Advanced: What strategies improve regioselectivity during pyridine ring functionalization?

Methodological Answer:

  • Directing Groups: Temporarily install Boc-protected amino groups at C2 to steer nitrile addition to C3/C5. Remove Boc post-functionalization .
  • Metal Catalysis: Use Pd(OAc)₂ with bidentate ligands (e.g., dppf) for Suzuki-Miyaura coupling of aryl boronic acids to the pyridine core .
  • Kinetic Control: Conduct reactions at low temperatures (-20°C) to favor kinetic products over thermodynamically stable isomers .

Advanced: How can degradation products be identified under accelerated stability conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to 40°C/75% RH for 4 weeks. Analyze aliquots weekly via LCMS to detect hydrolysis (e.g., nitriles → amides) or oxidation (phenoxy → quinone) .
  • Structural Elucidation: Isulate degradation products via preparative TLC and characterize using HRMS/MS and 2D NMR (e.g., COSY for adjacent protons) .
  • Mechanistic Insight: Use DFT calculations (B3LYP/6-31G*) to predict hydrolysis pathways of the trifluoromethylphenoxy moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.